
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide is a chemical compound with the molecular formula C6H15Br2N3O3S and a molecular weight of 369.0746 g/mol . This compound is known for its unique structure, which includes a thiatriazecane ring and trione groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur and nitrogen.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione: Similar structure but without the dihydrobromide salt.
1lambda6,4-Thiazepane-1,1,7-trione: Another compound with a similar ring structure but different functional groups.
Uniqueness
1lambda6,2,5,8-Thiatriazecane-1,1,7-trione dihydrobromide is unique due to its specific combination of a thiatriazecane ring, trione groups, and dihydrobromide salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H15Br2N3O3S |
|---|---|
Peso molecular |
369.08 g/mol |
Nombre IUPAC |
1,1-dioxo-1,2,5,8-thiatriazecan-7-one;dihydrobromide |
InChI |
InChI=1S/C6H13N3O3S.2BrH/c10-6-5-7-1-2-9-13(11,12)4-3-8-6;;/h7,9H,1-5H2,(H,8,10);2*1H |
Clave InChI |
OULJFLUBNZWELD-UHFFFAOYSA-N |
SMILES canónico |
C1CNS(=O)(=O)CCNC(=O)CN1.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
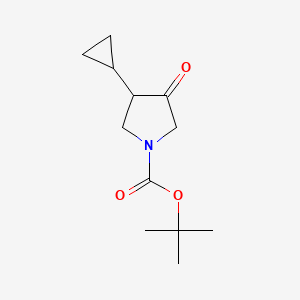
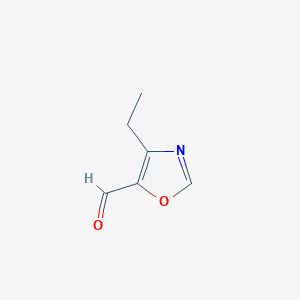
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
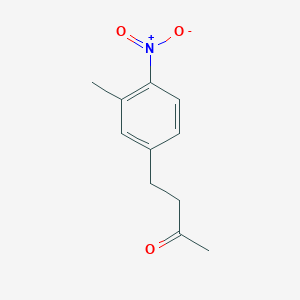
![n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)
![Imino(methyl)[(1r,3r)-3-(hydroxymethyl)cyclobutyl]-lambda6-sulfanone hydrochloride](/img/structure/B13480394.png)
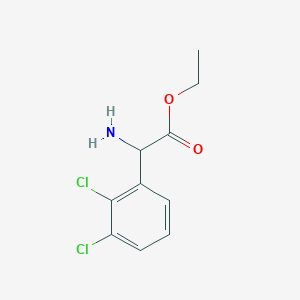
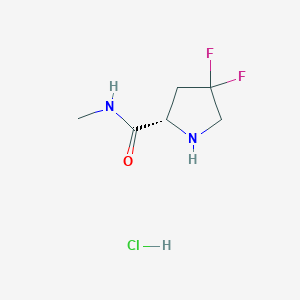

![2-Oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B13480410.png)


![2-[5-(4-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480438.png)
